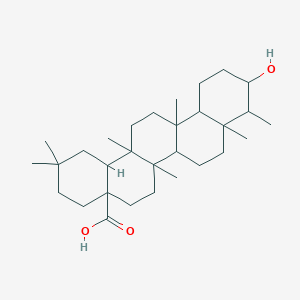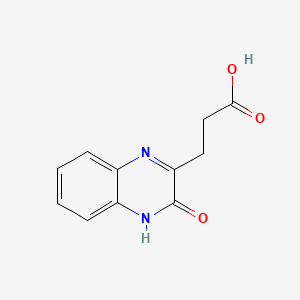
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the fluorescent properties of dansyl groups with the biochemical significance of guanosine derivatives. This compound is particularly useful in biochemical and molecular biology research due to its ability to act as a fluorescent probe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 6-mercaptoguanosine with dansyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The dansyl chloride reacts with the amino group of the guanosine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular components and track molecular processes.
Medicine: Potential use in diagnostic assays to detect specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to fluoresce upon binding to specific targets. The dansyl group acts as a fluorophore, emitting light when excited by a specific wavelength. This fluorescence can be used to monitor the presence and behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl chloride: A reagent used to introduce dansyl groups into molecules.
Dansyl amide: A similar fluorescent compound used in protein labeling.
N-Dansylhomocysteine: Another dansyl derivative used in biochemical assays.
Uniqueness
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of a guanosine derivative with a dansyl group, providing both biochemical relevance and fluorescent properties. This dual functionality makes it particularly valuable in research applications where both molecular recognition and visualization are required .
Propriétés
Numéro CAS |
75501-09-6 |
|---|---|
Formule moléculaire |
C24H29N7O6S2 |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
N-[2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanylethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H29N7O6S2/c1-30(2)15-7-3-6-14-13(15)5-4-8-17(14)39(35,36)27-9-10-38-22-18-21(28-24(25)29-22)31(12-26-18)23-20(34)19(33)16(11-32)37-23/h3-8,12,16,19-20,23,27,32-34H,9-11H2,1-2H3,(H2,25,28,29)/t16-,19-,20-,23-/m1/s1 |
Clé InChI |
MPXSKCLUZXLSQT-UGTJMOTHSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
Synonymes |
S-(N-dansylaminoethyl)-6-mercaptoguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-hydroxy-6,7-dimethoxy-4-(4-morpholinyl)-1-naphthalenyl]-N-phenylacetamide](/img/structure/B1221813.png)

![2-[(4-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1221815.png)









![2-[[2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1221831.png)
